molecular formula C19H24N4OS B14939923 2-methyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-4-(propan-2-yl)-1,3-thiazole-5-carboxamide

2-methyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-4-(propan-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B14939923
M. Wt: 356.5 g/mol
InChI Key: ZAUZBVMPXBZAAL-UHFFFAOYSA-N
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Description

2-methyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-4-(propan-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of benzimidazoles and thiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-4-(propan-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various alkylating agents, acids, and bases. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for maximum efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-4-(propan-2-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-methyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-4-(propan-2-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-4-(propan-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-benzimidazole: A simpler benzimidazole derivative with similar core structure.

    4-(propan-2-yl)-1,3-thiazole: A thiazole derivative with similar functional groups.

Uniqueness

What sets 2-methyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-4-(propan-2-yl)-1,3-thiazole-5-carboxamide apart is its unique combination of benzimidazole and thiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to simpler analogs.

Properties

Molecular Formula

C19H24N4OS

Molecular Weight

356.5 g/mol

IUPAC Name

2-methyl-N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)-4-propan-2-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H24N4OS/c1-10(2)16-17(25-12(5)20-16)19(24)21-13-7-8-15-14(9-13)22-18(11(3)4)23(15)6/h7-11H,1-6H3,(H,21,24)

InChI Key

ZAUZBVMPXBZAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC2=CC3=C(C=C2)N(C(=N3)C(C)C)C)C(C)C

Origin of Product

United States

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